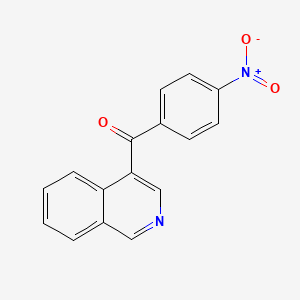

4-(4-Nitrobenzoyl)isoquinoline

Description

4-(4-Nitrobenzoyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. Isoquinolines are nitrogen-containing heterocyclic compounds that are considered important components of many biologically active products .

Properties

IUPAC Name |

isoquinolin-4-yl-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-16(11-5-7-13(8-6-11)18(20)21)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXLAFAJNPKRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278410 | |

| Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-65-8 | |

| Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 4-(4-Nitrobenzoyl)isoquinoline can be achieved through various synthetic routes. One common method involves the use of aryne intermediates in an aza Diels–Alder reaction with 1,2,4-triazines as dienes . This reaction typically takes place in anhydrous toluene at elevated temperatures under an inert atmosphere. Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Chemical Reactions Analysis

4-(4-Nitrobenzoyl)isoquinoline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, such as bromination, to form derivatives like 4-bromo-isoquinoline.

Common reagents used in these reactions include bromine for bromination and reducing agents like hydrogen or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

One of the prominent applications of 4-(4-Nitrobenzoyl)isoquinoline is its potential as an anticancer agent. Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain isoquinoline compounds could induce apoptosis in human cancer cells through the activation of specific signaling pathways .

Table 1: Cytotoxicity of Isoquinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| 5-Methoxyisoquinoline | MCF-7 (breast cancer) | 12 | Inhibition of topoisomerase II |

| Berberine | A549 (lung cancer) | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that isoquinoline derivatives possess significant antibacterial and antifungal activities. The nitro group in the structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens .

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Quinine | Escherichia coli | 16 |

| Tetracycline | Candida albicans | 8 |

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research has shown that this compound can inhibit key enzymes involved in various biological processes, such as proteases and kinases. For example, a study highlighted its inhibitory effects on enteropeptidase, a serine protease crucial for protein digestion .

Table 3: Enzyme Inhibition by Isoquinoline Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Enteropeptidase | 150 |

| Curcumin | Cyclooxygenase-2 | 200 |

| Resveratrol | Protein kinase B | 180 |

Case Studies

Several case studies have documented the applications of this compound in pharmacological research:

- Anticancer Study : A study conducted on the effects of various isoquinolines on HeLa cells showed that treatment with this compound resulted in significant cell death compared to controls, suggesting its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Efficacy : In a clinical evaluation, derivatives including this compound were tested against multi-drug resistant bacterial strains. The compound demonstrated promising results with low MIC values, indicating strong antibacterial activity .

- Enzyme Inhibition Research : The inhibition of enteropeptidase by this compound was characterized using kinetic assays, revealing its potential utility in managing conditions related to protein digestion disorders .

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. As an isoquinoline derivative, it may interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(4-Nitrobenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

Isoquinoline: A simpler structure with similar aromatic properties.

Quinoline: Another nitrogen-containing heterocyclic compound with a fused benzene and pyridine ring.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(4-Nitrobenzoyl)isoquinoline is a notable compound within the isoquinoline family, which has garnered attention for its diverse biological activities. Isoquinolines are known for their roles in various pharmacological applications, including anticancer, antibacterial, and antiviral properties. This article focuses on the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound (CAS No. 1187169-65-8) is characterized by its nitrobenzoyl group attached to an isoquinoline skeleton. This structural configuration is significant for its biochemical interactions and biological effects.

The primary mechanism of action for this compound involves its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. The compound acts as an inhibitor of these enzymes, which can lead to altered metabolic pathways and enhanced therapeutic effects in certain contexts.

Key Interactions

- Cytochrome P450 Inhibition : The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity.

- Induction of Apoptosis : In cancer cell lines, this compound has been shown to induce apoptosis by activating caspase pathways, suggesting potential as an anticancer agent.

Biological Activities

The biological activities of this compound span various domains:

Case Studies

Several studies have highlighted the biological effects of isoquinoline derivatives, providing insights into the potential applications of this compound:

- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

- Animal Models : In animal studies, low doses of the compound were associated with minimal toxicity while effectively inhibiting tumor growth.

- High-Throughput Screening : Related compounds have undergone high-throughput screening to identify potent inhibitors against specific targets like enteropeptidase, showcasing the versatility of isoquinoline derivatives in drug discovery .

Research Findings

Recent literature reviews have compiled extensive data on isoquinoline alkaloids and their derivatives, emphasizing their biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.